molecular formula C12H11BrO3 B12579619 6-Bromo-5,8-dimethoxynaphthalen-1-ol CAS No. 264881-47-2

6-Bromo-5,8-dimethoxynaphthalen-1-ol

Cat. No.: B12579619
CAS No.: 264881-47-2
M. Wt: 283.12 g/mol
InChI Key: OKHFXWQMVQAXPJ-UHFFFAOYSA-N
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Description

6-Bromo-5,8-dimethoxynaphthalen-1-ol is a substituted naphthol derivative featuring a hydroxyl group at position 1, bromine at position 6, and methoxy groups at positions 5 and 8.

Properties

CAS No.

264881-47-2

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

6-bromo-5,8-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C12H11BrO3/c1-15-10-6-8(13)12(16-2)7-4-3-5-9(14)11(7)10/h3-6,14H,1-2H3

InChI Key

OKHFXWQMVQAXPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=CC=C2)O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-dimethoxynaphthalen-1-ol typically involves the bromination of 5,8-dimethoxynaphthalen-1-ol. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5,8-dimethoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-5,8-dimethoxynaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5,8-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

The following table summarizes key differences between 6-bromo-5,8-dimethoxynaphthalen-1-ol and related compounds:

Compound Name Substituent Positions Synthesis Method Yield Key Physical/Chemical Data Applications/Notes
6-Bromo-5,8-dimethoxynaphthalen-1-ol Br (C6), OMe (C5, C8), OH (C1) Not explicitly described Potential kinase inhibitor (inferred)
2-Bromo-5,8-dimethoxynaphthalen-1-ol Br (C2), OMe (C5, C8), OH (C1) Bromination of pivalate precursor 70% HRMS (EI): m/z 306.1464 PI3-kinase inhibitor candidate
2-Bromo-6,7-dimethoxynaphthalen-1-ol Br (C2), OMe (C6, C7), OH (C1) Ring-expansion of indanones 44% TLC Rf = 0.38 Intermediate in organic synthesis
3,6-Dibromo-β-naphthol Br (C3, C6), OH (C1) Reduction of dibromo derivatives m.p. 126–127°C Historical synthesis reference

Research Findings and Trends

Synthetic Challenges : Bromination selectivity in polymethoxy naphthols is highly position-dependent. For example, 2-bromo isomers are more accessible than 6-bromo derivatives due to directing effects of methoxy groups .

Biological Relevance : Brominated naphthols with methoxy substituents show promise in medicinal chemistry, particularly in kinase inhibition. Positional isomerism significantly impacts target binding and potency .

Analytical Characterization : HRMS and NMR data (e.g., <sup>1</sup>H NMR chemical shifts for methoxy protons at δ 3.8–4.0 ppm) are critical for distinguishing isomers .

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